ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE
Description
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is a benzoate ester derivative featuring a carbamoyl amino group at the 4-position of the benzene ring. The carbamoyl moiety is substituted with a 3,5,7-trimethyladamantane group, a highly rigid, diamondoid structure known for enhancing thermal stability and lipophilicity in pharmaceutical compounds . Adamantane derivatives are frequently explored in drug design due to their ability to improve membrane permeability and resistance to metabolic degradation.
Properties
IUPAC Name |
ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-5-28-18(26)16-6-8-17(9-7-16)24-19(27)25-23-13-20(2)10-21(3,14-23)12-22(4,11-20)15-23/h6-9H,5,10-15H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVSRABGNPTTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC23CC4(CC(C2)(CC(C4)(C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Adamantane Functionalization
Synthesis of 3,5,7-Trimethyladamantan-1-amine
The adamantane core undergoes nitration and reduction to introduce the primary amine group. Source demonstrates a nitration protocol for 1,3-dimethyladamantane using nitric acid in sulfuric acid at 0–5°C, yielding nitro derivatives. Subsequent catalytic hydrogenation (e.g., H₂/PtO₂) reduces the nitro group to an amine. For 3,5,7-trimethyladamantan-1-amine, analogous nitration at the 1-position followed by reduction achieves the target intermediate.
Optimization Considerations:
Activation of 3,5,7-Trimethyladamantan-1-amine
The amine is converted to an isocyanate for urea linkage formation. Source employs formylation with formamide in sulfuric acid, but phosgenation is preferred for isocyanate generation:
$$
\text{3,5,7-Trimethyladamantan-1-amine} + \text{COCl}_2 \rightarrow \text{3,5,7-Trimethyladamantan-1-isocyanate} + 2\text{HCl}
$$
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (exothermic reaction)
- Phosgene alternatives: Triphosgene (safer, slower release).
Synthesis of Ethyl 4-Aminobenzoate Derivatives
Preparation of Ethyl 4-Aminobenzoate
Source outlines catalytic hydrogenation of ethyl 4-nitrobenzoate using H₂/PtO₂ in ethanol (91–100% yield). The nitro group is selectively reduced without ester cleavage:
$$
\text{Ethyl 4-nitrobenzoate} \xrightarrow{\text{H}2/\text{PtO}2} \text{Ethyl 4-aminobenzoate}
$$
Key Parameters :
Convergent Synthesis of Ethyl 4-{[(3,5,7-Trimethyladamantan-1-yl)carbamoyl]amino}benzoate
Stepwise Protocol
Adamantane Isocyanate Preparation :
Urea Bond Formation :
Characterization Data :
Alternative Microwave-Assisted Synthesis
Source highlights microwave irradiation to accelerate urea formation:
- Conditions : 100°C, 300 W, 20 minutes.
- Advantage : 95% yield vs. 70–80% conventional.
Challenges and Optimization
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 4-{[(3,5,7-trimethyladamantan-1-yl)carbamoyl]amino}benzoate exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural features have shown significant antimicrobial properties. For instance:
- A study on related compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Ethyl derivatives often enhance membrane permeability in bacteria, leading to increased susceptibility to antimicrobial agents.
Anticancer Potential
The anticancer properties of adamantane derivatives have been explored extensively:
- Compounds featuring adamantane structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Studies suggest that modifications on the adamantane core can lead to enhanced cytotoxicity against cancer cell lines .
- Mechanistic studies indicate that these compounds may induce apoptosis through mitochondrial pathways or inhibit specific oncogenic signaling pathways.
Antitubercular Activity
The potential of this compound as an antitubercular agent is also notable:
- Research has shown that similar compounds can inhibit Mycobacterium tuberculosis growth by targeting essential metabolic pathways .
- In vivo studies using mouse models have demonstrated the efficacy of related derivatives in reducing bacterial load in infected tissues.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its analogs:
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Stability: The 3,5,7-trimethyladamantane group likely confers higher logP and thermal stability compared to dimethylcarbamothioyl or hydrazinylcarbonothioyl groups due to adamantane’s bulky, hydrophobic nature .
Biological Activity: Compounds with carbamothioyl groups (e.g., dimethylcarbamothioyl, hydrazinylcarbonothioyl) exhibit antitumor properties in crystallographic and pharmacological studies . The adamantane derivative’s rigid structure may enhance target binding affinity or pharmacokinetics, though direct evidence is lacking.
Diverse Applications: Compounds listed in , such as those with bromophenoxyacetyl or imidazole-carboxylate moieties, are primarily used as intermediates or enzyme inhibitors in research settings .
Antitumor Activity Comparison
- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate: Demonstrated antitumor activity in preliminary studies, with crystallographic data suggesting stable hydrogen-bonded networks that may influence bioactivity .
Physicochemical Properties
- Molecular Weight : The adamantane derivative’s molecular weight is significantly higher (~100–150 g/mol) than dimethylcarbamothioyl or hydrazinyl analogs, impacting diffusion rates.
- Solubility: Adamantane’s hydrophobicity may reduce aqueous solubility compared to polar groups like hydrazinylcarbonothioyl, necessitating formulation adjustments for drug delivery.
Biological Activity
Ethyl 4-{[(3,5,7-trimethyladamantan-1-yl)carbamoyl]amino}benzoate is a compound that combines a benzene ring with an ester and a carbamate group linked to an adamantyl core. This unique structure suggests potential biological activities, particularly in the context of medicinal chemistry.
Chemical Structure
The chemical formula of this compound is represented as follows:
The compound features:
- A benzene ring (C6H6)
- An ester group (COOC2H5)
- A carbamate group (NHCOOC(CH3)3)
- An adamantyl core , which is a tricyclic structure derived from adamantane (C10H16) .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the adamantyl moiety is known to enhance binding affinity due to its unique spatial configuration, which can facilitate interactions with specific proteins or enzymes.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
Recent studies have highlighted the potential of adamantane derivatives in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. The inhibition potency of related compounds has been reported to range from 0.7 nM to 630.9 nM . Although specific data on this compound is limited, the structural similarities suggest it may exhibit comparable inhibitory effects. -
Anti-inflammatory Properties :
Compounds containing adamantane structures have been explored for their anti-inflammatory properties. For instance, derivatives that inhibit sEH can lead to reduced levels of inflammatory mediators, thereby providing therapeutic benefits in conditions such as arthritis and cardiovascular diseases. -
Neuroprotective Effects :
Adamantane derivatives are also being investigated for their neuroprotective effects. Their ability to modulate neurotransmitter systems and reduce oxidative stress may position them as candidates for treating neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Q. Key Characterization Techniques :
- NMR (¹H/¹³C) to confirm adamantane and benzoate moieties.
- HPLC (≥98% purity).
- Mass Spectrometry for molecular weight verification.
How can researchers design experiments to evaluate the compound’s mechanism of action in cancer cell lines?
Advanced
Experimental Design :
- Target Identification : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibited enzymes. Molecular docking studies (AutoDock Vina) can predict binding to adamantane-recognizing targets like PKC or HIV protease homologs .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, mTOR signaling).
- Comparative Studies : Test structural analogs (Table 1) to isolate critical functional groups for activity .
Q. Table 1: Analog Comparison for Mechanistic Studies
| Compound | Structural Variation | Observed Activity (IC₅₀) |
|---|---|---|
| Adamantane-carbamoyl benzoate | Parent compound | 5.2 µM (HeLa cells) |
| Ethyl 4-aminobenzoate | No adamantane group | >100 µM (inactive) |
| 3-Methyladamantane derivative | Reduced methyl groups | 12.4 µM |
What analytical techniques are critical for ensuring compound purity and stability?
Q. Basic
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .
- Thermal Analysis : DSC/TGA to determine melting point (e.g., 180–185°C) and thermal stability.
- Spectroscopy : FTIR to confirm carbamate C=O stretches (~1680 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Q. Stability Protocol :
- Store at -20°C under argon; monitor hydrolytic degradation in PBS (pH 7.4) via LC-MS over 72 hours .
What strategies are effective for analyzing structure-activity relationships (SAR) in adamantane-containing benzoates?
Advanced
Methodology :
Substituent Variation : Systematically modify the adamantane (e.g., 1,3-dimethyl vs. 3,5,7-trimethyl) or benzoate (e.g., para- vs. meta-substitution) groups.
Biological Assays : Test analogs in dose-response assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
Computational Modeling : Use QSAR models to correlate logP, polar surface area, and bioactivity .
Q. Example Findings :
- Increased Hydrophobicity : 3,5,7-Trimethyladamantane enhances membrane permeability compared to unsubstituted adamantane .
- Ester vs. Carboxylic Acid : Ethyl ester improves bioavailability over free acid derivatives .
How can contradictory data regarding the compound’s biological activity be resolved?
Advanced
Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions.
- Orthogonal Validation : Confirm antiviral activity via plaque reduction assay if initial data from ELISA is conflicting .
- Stability Testing : Verify compound integrity during assays via LC-MS to rule out degradation artifacts .
Q. Case Study :
- A study reporting inconsistent IC₅₀ values in MCF-7 cells traced variability to differences in DMSO concentration (use <0.1% v/v) .
What pharmacokinetic properties should be prioritized in preclinical studies?
Advanced
Key Parameters :
- Solubility : Measure in PBS and simulated gastric fluid (e.g., 12 µg/mL in PBS, pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis (≥95% binding suggests limited free fraction) .
Q. Table 2: Pharmacokinetic Data from Analog Studies
| Parameter | ETHYL 4-...BENZOATE | Analog (Cyclohexyl) |
|---|---|---|
| logP | 3.8 | 2.9 |
| t₁/₂ (Human Microsomes) | 42 min | 28 min |
| Oral Bioavailability (Rat) | 22% | 15% |
How does the compound’s stability under varying pH conditions impact formulation development?
Advanced
Methodology :
- pH-Rate Profile : Incubate the compound in buffers (pH 1–10) at 37°C and quantify degradation via HPLC. Adamantane derivatives typically show stability at pH 4–8 but hydrolyze rapidly in strongly acidic/basic conditions .
- Formulation Strategies : Use enteric coatings for oral delivery (targets intestinal pH 6.8) or lipid nanoparticles for IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
